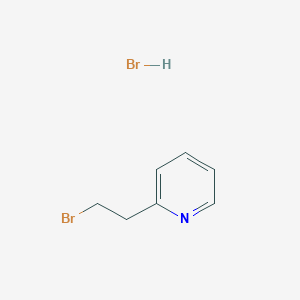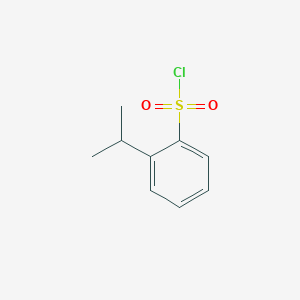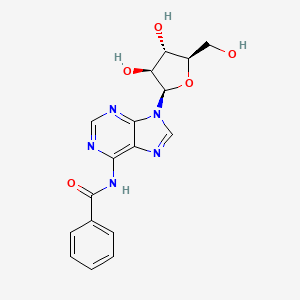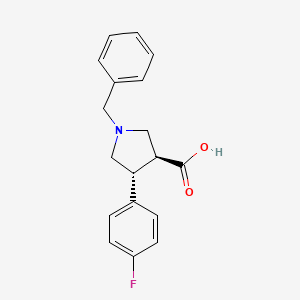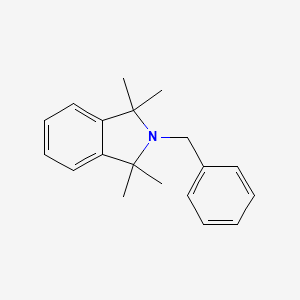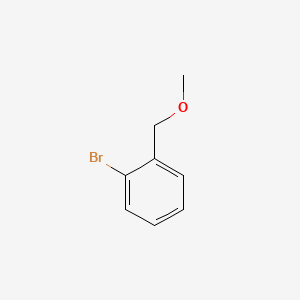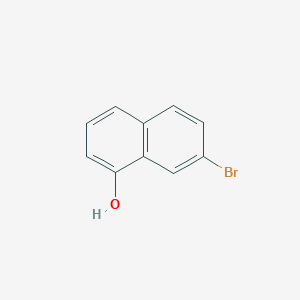
7-Bromonaphthalen-1-ol
Vue d'ensemble
Description
“7-Bromonaphthalen-1-ol” is a chemical compound that belongs to the class of aromatic alcohols . It has a molecular formula of C10H7BrO and a molecular weight of 223.07 g/mol .
Synthesis Analysis
The synthesis of a related compound, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, was reported in a study . The compound was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 .
Molecular Structure Analysis
The molecular structure of “7-Bromonaphthalen-1-ol” consists of a naphthalene ring, which is a type of aromatic hydrocarbon, substituted with a bromine atom at the 7th position and a hydroxyl group at the 1st position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromonaphthalen-1-ol” are as follows :
Applications De Recherche Scientifique
Organic Chemistry
Application
7-Bromonaphthalen-1-ol is used as a building block in organic chemistry . It’s often used in the synthesis of various organic compounds due to its reactivity.
Method of Application
One method of using 7-Bromonaphthalen-1-ol involves refluxing it with glacial acetic acid in the presence of fused ZnCl2 . This process results in the formation of 1-(4-Bromo-1-hydroxynaphthalen-2-yl) ethan-1-one .
Results
The yield of this reaction is typically high, with an 88% yield reported for the synthesis of 7-bromo-1-methoxynaphthalene .
Medicinal Chemistry
Application
In the field of medicinal chemistry, 7-Bromonaphthalen-1-ol is used in the synthesis of dihydropyrimidin-2(1H)-one derivatives . These derivatives have been found to exhibit a variety of pharmacological activities .
Method of Application
The synthesis of these derivatives involves a one-pot condensation of an aromatic aldehyde and urea in the presence of a base . The 7-Bromonaphthalen-1-ol is used as a starting material in this process .
Results
The synthesized compounds have been found to possess excellent antimicrobial activities . However, the specific quantitative data or statistical analyses were not provided in the source .
Material Science
Application
7-Bromonaphthalen-1-ol is used in the field of material science, specifically in the production of Organic Light-Emitting Diode (OLED) materials .
Method of Application
While the exact method of application is not specified in the source, it’s likely that 7-Bromonaphthalen-1-ol is used as a precursor or intermediate in the synthesis of these materials .
Results
The use of 7-Bromonaphthalen-1-ol in the production of OLED materials could potentially enhance the performance of these devices . However, the specific quantitative data or statistical analyses were not provided in the source .
Computational Chemistry
Application
7-Bromonaphthalen-1-ol is also used in computational chemistry for simulation visualizations .
Method of Application
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using 7-Bromonaphthalen-1-ol .
Results
The use of 7-Bromonaphthalen-1-ol in these simulations can provide valuable insights into the properties and behavior of this compound .
Safety And Hazards
The safety information for “7-Bromonaphthalen-1-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Propriétés
IUPAC Name |
7-bromonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJXOXMPODAEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10528861 | |
| Record name | 7-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10528861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromonaphthalen-1-ol | |
CAS RN |
91270-69-8 | |
| Record name | 7-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10528861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromonaphthalen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

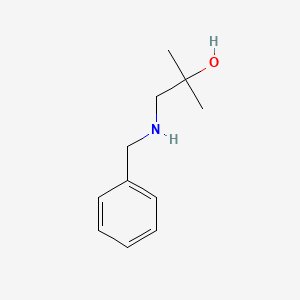
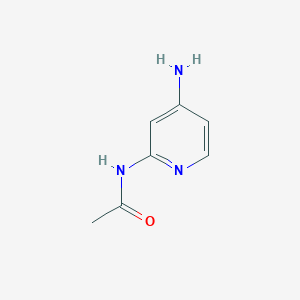




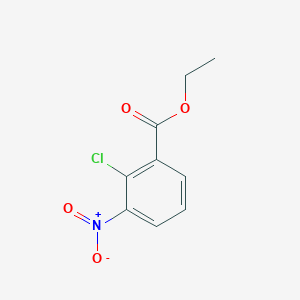
![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)
